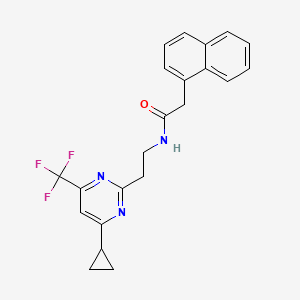![molecular formula C10H14N2O2 B2617346 1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone CAS No. 2445793-35-9](/img/structure/B2617346.png)
1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly known as DPAE and has been extensively studied for its various biochemical and physiological effects.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone involves the condensation of 2,5-dihydropyrrole-1-carboxylic acid with ethyl chloroacetate, followed by reduction of the resulting ester to the corresponding alcohol. The alcohol is then reacted with azetidine-1-carbonyl chloride to form the desired product.
Starting Materials
2,5-dihydropyrrole-1-carboxylic acid, ethyl chloroacetate, sodium borohydride, azetidine-1-carbonyl chloride, triethylamine, dichloromethane, methanol, wate
Reaction
Step 1: Condensation of 2,5-dihydropyrrole-1-carboxylic acid with ethyl chloroacetate in the presence of triethylamine and dichloromethane to form ethyl 3-(2,5-dihydropyrrole-1-carbonyl)acrylate., Step 2: Reduction of ethyl 3-(2,5-dihydropyrrole-1-carbonyl)acrylate with sodium borohydride in methanol to form the corresponding alcohol., Step 3: Reaction of the alcohol with azetidine-1-carbonyl chloride in the presence of triethylamine and dichloromethane to form 1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone., Step 4: Purification of the product by column chromatography using a mixture of dichloromethane and methanol as the eluent., Step 5: Drying and characterization of the product by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
作用機序
The mechanism of action of DPAE is not fully understood. However, it is believed that DPAE exerts its biological effects by inhibiting the activity of certain enzymes and proteins. DPAE has been found to inhibit the activity of bacterial and fungal enzymes, which are essential for their survival. DPAE has also been found to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
生化学的および生理学的効果
DPAE has been found to exhibit various biochemical and physiological effects. DPAE has been found to inhibit the growth of various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics. DPAE has also been found to exhibit anticancer activity in various types of cancer cells. In addition, DPAE has been found to exhibit anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the major advantages of DPAE is its potent antibacterial and antifungal activity, which makes it a promising candidate for the development of new antibiotics. DPAE has also been found to exhibit anticancer activity in various types of cancer cells, making it a potential candidate for the development of new anticancer drugs. However, the synthesis of DPAE is a complex process that requires expertise and precision, which may limit its use in lab experiments.
将来の方向性
There are several future directions for the study of DPAE. One of the major directions is the development of new drugs based on the structure of DPAE. DPAE has been found to exhibit potent antibacterial and antifungal activity, as well as anticancer activity, making it a promising candidate for the development of new drugs. Another direction is the study of the mechanism of action of DPAE. The mechanism of action of DPAE is not fully understood, and further studies are needed to elucidate its mode of action. Finally, the study of the toxicity and safety of DPAE is also an important direction for future research.
科学的研究の応用
DPAE has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of DPAE is in the development of new drugs. DPAE has been found to exhibit potent antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics. DPAE has also been studied for its potential use in the treatment of cancer, as it has been found to exhibit anticancer activity in various types of cancer cells.
特性
IUPAC Name |
1-[3-(2,5-dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(13)12-6-9(7-12)10(14)11-4-2-3-5-11/h2-3,9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWKVCRHISLOGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)N2CC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2617265.png)
![2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2617266.png)
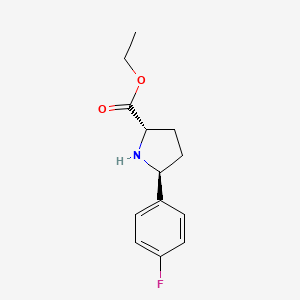
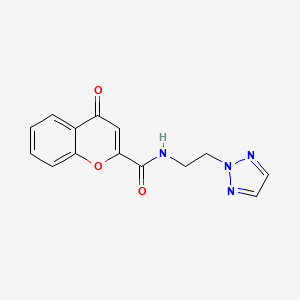
![2-(3-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2617271.png)
![[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2617272.png)
![N-(5-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2617273.png)
![ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2617274.png)
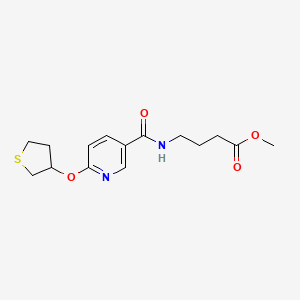
![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2617278.png)
![8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2617279.png)
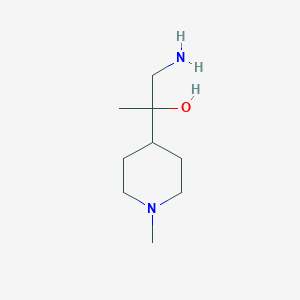
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2617285.png)
